molecular formula C25H19ClF3N3O2S2 B381103 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 315694-11-2

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B381103
CAS No.: 315694-11-2
M. Wt: 550g/mol
InChI Key: NSENAOHVUHKIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydrobenzothieno[2,3-d]pyrimidin-4-one core substituted at position 2 with a sulfanyl-acetamide group. The acetamide moiety is further modified with a 4-chloro-3-(trifluoromethyl)phenyl group, which introduces both electron-withdrawing (Cl, CF₃) and hydrophobic properties. The benzothienopyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or antimicrobial activity . Its synthesis likely follows established routes for analogous compounds, involving nucleophilic substitution between a thiol-containing heterocycle and a chloroacetanilide derivative under basic conditions .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClF3N3O2S2/c26-18-11-10-14(12-17(18)25(27,28)29)30-20(33)13-35-24-31-22-21(16-8-4-5-9-19(16)36-22)23(34)32(24)15-6-2-1-3-7-15/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSENAOHVUHKIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC(=C(C=C5)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClF3N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trifluoromethyl group and a benzothiolo-pyrimidine moiety. The trifluoromethyl group is known to enhance biological activity by improving metabolic stability and membrane permeability due to its electron-withdrawing properties, which facilitate interactions with protein targets .

Chemical Formula

  • Molecular Formula : C19H16ClF3N2O2S
  • Molecular Weight : 426.85 g/mol

In Vitro Studies

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes. Notably, it has shown activity against cholinesterases (AChE and BChE), which are critical in neurotransmission and are implicated in Alzheimer's disease.

Key Findings

  • AChE Inhibition : The compound exhibited an IC50 value of approximately 15.2 μM against AChE, indicating moderate inhibitory activity compared to standard drugs like donepezil (IC50 = 0.02 μM) and galantamine (IC50 = 0.01 μM) .
  • BChE Inhibition : It also demonstrated notable inhibition of BChE with an IC50 value of 9.2 μM, suggesting potential therapeutic benefits in cognitive disorders where BChE activity is elevated .

Structure-Activity Relationship (SAR)

The presence of substituents on the phenyl ring significantly affects the biological activity of the compound:

  • Trifluoromethyl Group : Enhances lipid solubility and metabolic stability, promoting better interaction with target proteins .
  • Halogen Substituents : The position and type of halogen substituents influence the inhibitory potency against AChE and BChE. For example, compounds with para-substituted halogens showed varied inhibitory effects depending on their electron-donating or withdrawing nature .

Comparative Biological Activity Table

CompoundTarget EnzymeIC50 (μM)Notes
N-[4-chloro-3-(trifluoromethyl)phenyl]-2...AChE15.2Moderate inhibition
N-[4-chloro-3-(trifluoromethyl)phenyl]-2...BChE9.2Significant inhibition
DonepezilAChE0.02Reference standard
GalantamineAChE0.01Reference standard

Alzheimer’s Disease Research

In a study focusing on Alzheimer's disease models, the compound demonstrated potential benefits in alleviating cognitive deficits associated with elevated BChE activity. The dual inhibitory effect on both AChE and BChE suggests that it could be effective in managing symptoms related to this neurodegenerative disorder .

Antioxidant Activity

In addition to enzyme inhibition, preliminary studies indicate that the compound may possess antioxidant properties, which could further contribute to its therapeutic profile in neuroprotection .

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Positional Isomerism : Ortho-substituted trifluoromethyl groups (e.g., in ) may reduce binding affinity due to steric hindrance, whereas para-substituted groups (e.g., in ) optimize spatial compatibility with target proteins.
  • Sulfur-Containing Groups : The difluoromethylsulfanyl moiety in could enhance resistance to oxidative metabolism, extending half-life .

Physicochemical and Bioactivity Considerations

  • Melting Points : Related compounds exhibit high melting points (>300°C), attributed to strong hydrogen bonding and π-π stacking within the crystalline lattice .
  • Bioactivity Clustering : Structural analogs with similar substituents (e.g., CF₃, Cl) cluster into groups with comparable bioactivity profiles, suggesting shared targets such as kinases or antimicrobial enzymes .
  • Solubility : The trifluoromethyl group may reduce aqueous solubility compared to methyl or methoxy derivatives, necessitating formulation adjustments .

Preparation Methods

Functionalization at Position 2 of the Pyrimidine Ring

To introduce the sulfanyl group at position 2, the pyrimidine core is first chlorinated using phosphorus oxychloride (POCl₃) under reflux conditions. The resulting 2-chlorobenzothienopyrimidine is then subjected to nucleophilic displacement with thiourea in ethanol at 70°C, yielding the 2-mercapto derivative .

Optimization Data :

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationPOCl₃, reflux, 6 h8592
ThiolationThiourea, EtOH, 70°C, 4 h7889

Synthesis of 4-Chloro-3-(Trifluoromethyl)Phenylacetamide

The 4-chloro-3-(trifluoromethyl)aniline intermediate is prepared via a nitration-reduction sequence starting from o-chlorotrifluoromethylbenzene. As described in patent CN110885298B , nitration with concentrated nitric acid in acetic anhydride at 10–15°C produces 4-nitro-2-trifluoromethylchlorobenzene, which is reduced to the corresponding aniline using FeCl₃·6H₂O and hydrazine hydrate. This method avoids iron powder, reducing environmental waste .

The aniline is then acylated with bromoacetyl bromide in dichloromethane at 0°C, yielding N-[4-chloro-3-(trifluoromethyl)phenyl]-2-bromoacetamide.

Reaction Parameters :

  • Molar Ratio : Aniline : Bromoacetyl bromide = 1 : 1.2

  • Base : Triethylamine (2 equiv)

  • Yield : 82%

Coupling of the Benzothienopyrimidine Thiol and Acetamide

The final step involves a nucleophilic substitution reaction between the 2-mercaptobenzothienopyrimidine and N-[4-chloro-3-(trifluoromethyl)phenyl]-2-bromoacetamide. The thiolate anion, generated in situ using potassium carbonate in dimethylformamide (DMF), displaces the bromide to form the sulfanyl linkage.

Optimized Coupling Conditions :

ParameterValue
SolventDMF
BaseK₂CO₃ (2 equiv)
Temperature60°C
Time8 h
Yield68%

Comparative Analysis of Bases :

BaseSolubility of ThiolateReaction Time (h)Yield (%)
K₂CO₃High868
NaOHModerate1055
Et₃NLow1242

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Analytical data confirm the structure:

  • Melting Point : 158–160°C

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, Ar-H), 7.62 (s, 1H, NH), 7.45–7.30 (m, 5H, Ar-H), 3.82 (s, 2H, SCH₂CO), 2.90–2.70 (m, 4H, CH₂), 1.95–1.80 (m, 4H, CH₂)5.

  • HPLC Purity : 99.2%

Scale-Up Considerations

Industrial production requires optimizing solvent recovery and minimizing hazardous reagents. Continuous flow reactors improve safety during nitration and acylation steps, while catalytic hydrogenation replaces hydrazine in the reduction phase .

Challenges and Mitigation Strategies

  • Thiol Oxidation : Conduct reactions under nitrogen atmosphere.

  • Low Coupling Yield : Use excess acetamide (1.5 equiv) and ultrasonic agitation.

  • Byproduct Formation : Employ high-purity intermediates and gradient elution in chromatography.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.